molecular formula C9H12N4O11P2 B12396233 [(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate

[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate

Cat. No.: B12396233
M. Wt: 414.16 g/mol
InChI Key: FQMNMLXYHRPZQB-DNDVJINYSA-N
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Description

[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate is a complex organic compound that plays a crucial role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to participate in a variety of chemical reactions and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring structure.

    Introduction of the purinyl group: The purinyl group is introduced through a nucleophilic substitution reaction.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl groups to form the phosphono hydrogen phosphate moiety.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common reagents used in these processes include phosphorylating agents like phosphorus oxychloride and protective groups to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purinyl group or the oxolan ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various phosphorylated derivatives, while substitution reactions can introduce new functional groups to the purinyl or oxolan moieties.

Scientific Research Applications

[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Plays a role in nucleotide metabolism and can be used to study enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. The compound’s effects are mediated through its ability to mimic natural nucleotides, thereby interfering with DNA and RNA synthesis.

Comparison with Similar Compounds

[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate is unique due to its specific structural features. Similar compounds include:

    Adenosine triphosphate (ATP): A key energy carrier in cells.

    Deoxyadenosine monophosphate (dAMP): A nucleotide involved in DNA synthesis.

    Guanosine monophosphate (GMP): Another nucleotide with similar functions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N4O11P2

Molecular Weight

414.16 g/mol

IUPAC Name

[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H12N4O11P2/c14-4-5(15)9(23-26(20,21)24-25(17,18)19)22-8(4)13-2-12-3-6(13)10-1-11-7(3)16/h1-2,4-5,8-9,14-15H,(H,20,21)(H,10,11,16)(H2,17,18,19)/t4?,5-,8-,9-/m0/s1

InChI Key

FQMNMLXYHRPZQB-DNDVJINYSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3C([C@@H]([C@@H](O3)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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